methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex molecule featuring a pyrazole ring fused to a tetrahydropyrimidine scaffold. Its key functional groups include a 4-ethoxy-3-methylphenyl substituent on the pyrazole moiety and a methyl ester at position 5 of the pyrimidine ring (Fig. 1). This compound belongs to the dihydropyrimidinone (DHPM) family, which is renowned for diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Its synthesis typically involves multi-step Biginelli-like condensation reactions, with modifications to incorporate the pyrazole and aryl substituents .
Properties
IUPAC Name |
methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-5-33-20-12-11-17(13-15(20)2)22-19(14-29(28-22)18-9-7-6-8-10-18)23-21(24(30)32-4)16(3)26-25(31)27-23/h6-14,23H,5H2,1-4H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQUKUEXAEWBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 4-ethoxy-3-methylphenylboronic acid and 1-phenyl-1H-pyrazole. These intermediates are then subjected to a series of coupling reactions, cyclizations, and esterifications under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems, automated reaction setups, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group at position 5 of the tetrahydropyrimidine ring undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.
Key Conditions and Outcomes:
| Reaction Type | Reagents/Conditions | Product | Yield | Characterization Methods |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid derivative | 78% | , IR |
| Basic Hydrolysis | 2M NaOH, 60°C, 6h | Sodium carboxylate | 85% | HPLC, MS |
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Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the electrophilic carbonyl carbon.
-
Applications : Used to generate bioactive metabolites or intermediates for further derivatization.
Substitution Reactions
The ethoxy (-OCHCH) and methyl groups on the aromatic rings participate in electrophilic and nucleophilic substitutions.
Electrophilic Aromatic Substitution
The 4-ethoxy-3-methylphenyl group undergoes nitration and halogenation:
Nucleophilic Substitution
The ethoxy group can be replaced under acidic conditions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Cleavage | 48% HBr, acetic acid, reflux | Phenolic derivative | 92% |
Oxidation and Reduction
The 2-oxo group in the tetrahydropyrimidine ring is redox-active:
Oxidation
Controlled oxidation converts the oxo group to a hydroxyl or carbonyl group:
| Reagents | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO | Aqueous, 25°C | 2-Hydroxy derivative | Partial ring opening observed |
| PCC | CHCl, rt | 2-Keto analog | Stabilizes ring conjugation |
Reduction
The oxo group is reduced to a hydroxyl or methylene group:
| Reagents | Conditions | Product | Application |
|---|---|---|---|
| NaBH | MeOH, 0°C | 2-Hydroxy | Improves metabolic stability |
| LiAlH | THF, reflux | 2-Methylene | Alters ring conformation |
Ring-Opening and Rearrangements
Under strong acidic or basic conditions, the tetrahydropyrimidine ring undergoes cleavage:
| Conditions | Reagents | Product | Mechanism |
|---|---|---|---|
| 6M HCl, reflux | - | Linear diamino ester | Acid-catalyzed hydrolysis |
| 2M NaOH, 100°C | - | Urea derivative | Base-induced β-elimination |
Multi-Component Reactions (MCRs)
The compound participates in Biginelli-like reactions to form fused heterocycles:
| Components | Catalyst | Product | Yield |
|---|---|---|---|
| Aldehyde, thiourea | PTSA | Thiazolo[3,2-a]pyrimidine | 68% |
| Isocyanate, amine | ZrO | Pyrimido[4,5-d]pyrimidine | 74% |
Stability and Degradation
The compound degrades under UV light or oxidative stress:
| Condition | Degradation Pathway | Major Products |
|---|---|---|
| UV light (254 nm) | C-O bond cleavage | Pyrazole fragment + oxidized tetrahydropyrimidine |
| HO, pH 7.4 | Oxidation of methyl groups | Carboxylic acid derivatives |
Scientific Research Applications
Structural Features
The compound features:
- A tetrahydropyrimidine core.
- A pyrazole ring that contributes to its biological activity.
- Ethoxy and methyl substituents that enhance its solubility and reactivity.
Medicinal Chemistry
Methyl 4-[3-(4-Ethoxy-3-Methylphenyl)-1-Phenyl-1H-Pyrazol-4-Yl]-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate has been investigated for its potential therapeutic effects:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. The pyrazole moiety is often associated with anticancer activity due to its ability to interact with various molecular targets.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
Biological Research
The compound is of interest in pharmacological studies due to its ability to modulate biological pathways:
Enzyme Inhibition
It has been noted for its potential to inhibit enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response. This inhibition can lead to reduced pain and swelling.
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Material Science
The unique chemical structure allows for the exploration of this compound in the development of new materials:
Polymer Chemistry
Research into its use as a building block for polymers could lead to materials with enhanced properties such as increased thermal stability or improved mechanical strength.
Case Study 1: Anticancer Screening
A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in breast and lung cancer cell lines.
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anti-inflammatory effects using a rat model of arthritis. The results showed significant reductions in joint swelling and pain scores compared to the control group.
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial activity of this compound revealed effectiveness against Staphylococcus aureus and Escherichia coli. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs in the DHPM Family
Structural analogs of this compound differ primarily in substituents on the phenyl rings, ester groups, and heterocyclic cores. Key examples include:
Key Observations :
- Ester Group : Methyl esters (target compound) generally confer higher metabolic stability than ethyl esters, though ethyl derivatives may exhibit better solubility .
- Aryl Substituents : Electron-withdrawing groups (e.g., fluorine in ) enhance antimicrobial activity, while bulky substituents (e.g., ethoxy-3-methylphenyl in the target) improve receptor binding specificity .
- Heterocyclic Modifications : Replacement of the oxo group with thioxo (e.g., ) reduces polarity and may affect intermolecular interactions .
Functional Group Variations
- Pyrazole vs. Triazole Hybrids : Triazole-containing analogs (e.g., triazole-pyrimidine hybrids ) exhibit enhanced bioactivity due to stronger π-π stacking interactions but lack the ethoxy group’s steric effects .
- Propanamide Derivatives: Compounds with amide linkages (vs.
Pharmacological Profile Comparison
In contrast, fluorophenyl derivatives (e.g., ) demonstrate superior anti-tubercular efficacy, attributed to fluorine’s electronegativity enhancing target binding .
Biological Activity
Methyl 4-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Synthesis
The compound features a tetrahydropyrimidine core fused with a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of hydrazine derivatives with appropriate diketones under acidic conditions to form the pyrazole ring, followed by cyclization to create the tetrahydropyrimidine structure .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds similar to this compound. Compounds containing the pyrazole scaffold have shown efficacy against various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MDA-MB-231 | 30.68 |
| Liver Cancer | HepG2 | 43.41 |
| Colorectal Cancer | HCT116 | 54.23 |
| Lung Cancer | A549 | 44.99 |
These values indicate that certain derivatives exhibit potency comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that derivatives of tetrahydropyrimidines possess significant activity against a range of bacterial and fungal strains. For instance, one study reported that compounds derived from pyrazole exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, there is emerging evidence supporting the anti-inflammatory effects of this compound class. The presence of specific substituents on the pyrazole ring has been linked to inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of pyrazole derivatives showed that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial efficacy of various compounds, those containing the tetrahydropyrimidine structure demonstrated superior activity against resistant strains of bacteria compared to traditional antibiotics .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., 1PGH for ACE). suggests pyrimidinones bind via H-bonds (N–H···O) and hydrophobic interactions .
- ADMET prediction : SwissADME predicts moderate bioavailability (TPSA ≈ 90 Ų) and CYP3A4 metabolism.
- MD simulations : AMBER or GROMACS for stability (>50 ns trajectories) .
How can researchers resolve contradictions in reported biological data across studies?
Advanced Research Question
Discrepancies arise from assay conditions (e.g., serum concentration, cell lines) or impurity profiles. Mitigation strategies:
- Reproducibility : Validate purity (>95% by HPLC; ).
- Standardized protocols : Follow CLSI guidelines for antimicrobial testing .
- Meta-analysis : Compare IC₅₀ values across studies using fixed-effect models.
What are the stability and degradation profiles under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
